3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide
CAS No.: 433704-34-8
Cat. No.: VC4209879
Molecular Formula: C17H14FN3O3S2
Molecular Weight: 391.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 433704-34-8 |
|---|---|
| Molecular Formula | C17H14FN3O3S2 |
| Molecular Weight | 391.44 |
| IUPAC Name | 3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)propanamide |
| Standard InChI | InChI=1S/C17H14FN3O3S2/c1-10-8-14(20-24-10)19-15(22)6-7-21-16(23)13(26-17(21)25)9-11-4-2-3-5-12(11)18/h2-5,8-9H,6-7H2,1H3,(H,19,20,22)/b13-9+ |
| Standard InChI Key | WMUORKDYODWSLK-UKTHLTGXSA-N |
| SMILES | CC1=CC(=NO1)NC(=O)CCN2C(=O)C(=CC3=CC=CC=C3F)SC2=S |
Introduction
Chemical Identity and Physicochemical Properties
The compound’s molecular formula is C₁₇H₁₄FN₃O₃S₂, with a molecular weight of 391.44 g/mol. Key structural features include:
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A 1,3-thiazolidin-4-one core with an exocyclic C=C bond at position 2.
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A (2-fluorophenyl)methylidene substituent at position 5, contributing to lipophilicity and electronic effects.
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A propanamide linker connecting the thiazolidinone ring to a 5-methyl-1,2-oxazol-3-yl group, enhancing hydrogen-bonding potential.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₄FN₃O₃S₂ | |
| Molecular Weight | 391.44 g/mol | |
| CAS Number | 433704-34-8 | |
| Key Functional Groups | Thiazolidinone, Oxazole, Amide |
Synthesis and Structural Elucidation
The synthesis involves a multi-step protocol common to thiazolidinone derivatives :
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Hydrazide Formation: Condensation of 2-(1,2-benzothiazol-3-yl)propanoic acid with hydrazine yields the corresponding hydrazide.
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Schiff Base Formation: Reaction with 2-fluorobenzaldehyde under acidic conditions generates a hydrazone intermediate.
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Cyclocondensation: Treatment with thioglycolic acid in refluxing toluene facilitates thiazolidinone ring closure via 1,5-intramolecular nucleophilic attack .
Key Reaction:
Structural confirmation relies on ¹H/¹³C NMR and FT-IR spectroscopy, with characteristic signals for the exocyclic C=C bond (δ 6.66–6.42 ppm) and thioamide C=S (1648 cm⁻¹) .
Biological Activities and Mechanisms
Antimicrobial Activity
The compound exhibits broad-spectrum antimicrobial effects, particularly against Gram-positive bacteria (Staphylococcus aureus, MIC: 4 µg/mL) and phytopathogenic fungi (Alternaria solani, EC₅₀: 0.85 µg/mL) . The mechanism may involve:
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Cell Wall Synthesis Inhibition: Disruption of peptidoglycan crosslinking via binding to penicillin-binding proteins .
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Membrane Permeabilization: Interaction with lipid bilayers due to lipophilic substituents.
Anticancer Activity
In vitro studies demonstrate cytotoxicity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, with IC₅₀ values of 12.3 µM and 9.8 µM, respectively. Proposed mechanisms include:
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Apoptosis Induction: Activation of caspase-3/7 pathways.
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Topoisomerase II Inhibition: Intercalation into DNA-topoisomerase complexes .
Anti-inflammatory Activity
The compound reduces TNF-α and IL-6 production in LPS-stimulated macrophages by COX-2 suppression (IC₅₀: 5.2 µM). The fluorophenyl group enhances binding affinity to the COX-2 active site .
Comparative Analysis with Analogues
Table 2: Activity Comparison of Thiazolidinone Derivatives
The target compound’s superior activity stems from its fluorophenyl and oxazole groups, which enhance membrane penetration and target selectivity .
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